

An In-depth Technical Guide to Azido-PEG9-azide: Properties and Applications

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Compound of Interest

Compound Name: Azido-PEG9-azide

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG9-azide is a discrete polyethylene glycol (dPEG®) derivative that serves as a hydrophilic, bifunctional crosslinker. Its structure, featuring an azide group at each end of a nine-unit polyethylene glycol chain, makes it a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties of Azido-PEG9-azide

Azido-PEG9-azide is a well-defined compound with consistent physicochemical properties, which are crucial for reproducible experimental outcomes. The presence of the PEG linker enhances the solubility of conjugated molecules in aqueous media.

Property	Value	Reference
Molecular Weight	508.57 g/mol	[1]
Chemical Formula	C ₂₀ H ₄₀ N ₆ O ₉	[1]
Physical Form	Colorless oil	[2]
Purity	> 96%	[1]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, DMSO	[2]
Storage	0-10 °C	

Key Applications in Research and Drug Development

The terminal azide groups of **Azido-PEG9-azide** are key to its utility, allowing for efficient and specific conjugation to molecules containing alkyne groups through "click chemistry". This bioorthogonal reaction is highly efficient and forms a stable triazole linkage.

PROTAC Synthesis: **Azido-PEG9-azide** is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker in **Azido-PEG9-azide** provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length of the PEG linker is a critical parameter that can be optimized to improve the efficacy of the PROTAC.

Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, **Azido-PEG9-azide** can be used in the synthesis of ADCs. These conjugates link a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The bifunctional nature of the linker allows for the attachment of the antibody at one end and the drug at the other.

Bioconjugation and Surface Modification: The azide groups can react with alkyne-modified proteins, peptides, or other biomolecules to form stable conjugates. This is useful for labeling

proteins with fluorescent dyes or other reporter molecules, as well as for immobilizing biomolecules on surfaces for various bioassays.

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general methodology for the use of Azido-PEG-azide linkers in the synthesis of a PROTAC via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of "click chemistry".

General Protocol for PROTAC Synthesis using an Azido-PEG-Azide Linker

This protocol outlines the steps for conjugating an alkyne-functionalized ligand for a target protein of interest (POI) with an alkyne-functionalized ligand for an E3 ubiquitin ligase using a central **Azido-PEG9-azide** linker.

Materials:

- Alkyne-functionalized POI ligand
- Alkyne-functionalized E3 ligase ligand
- **Azido-PEG9-azide**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., a mixture of t-BuOH and water)
- Purification supplies (e.g., HPLC)

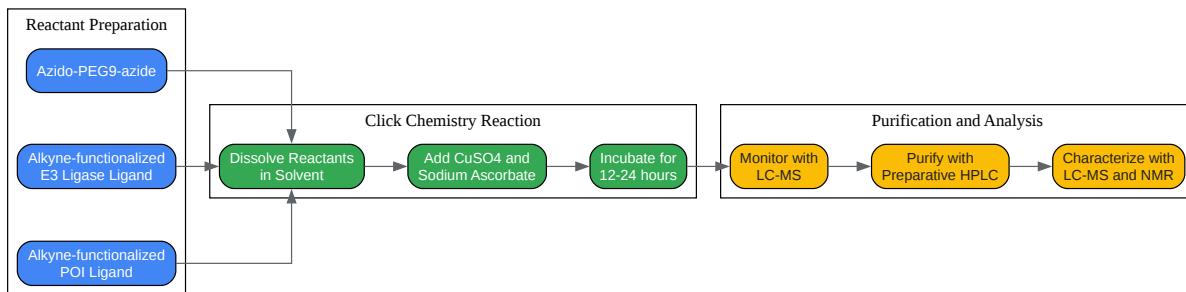
Procedure:

- **Dissolution of Components:** Dissolve the alkyne-functionalized POI ligand, the alkyne-functionalized E3 ligase ligand, and **Azido-PEG9-azide** in a suitable solvent mixture (e.g., t-BuOH/H₂O).

- Preparation of Catalyst: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄ in water.
- Initiation of Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
- Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours.
- Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired PROTAC.
- Purification: Once the reaction is complete, purify the resulting PROTAC using preparative HPLC to remove unreacted starting materials and byproducts.
- Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and NMR.

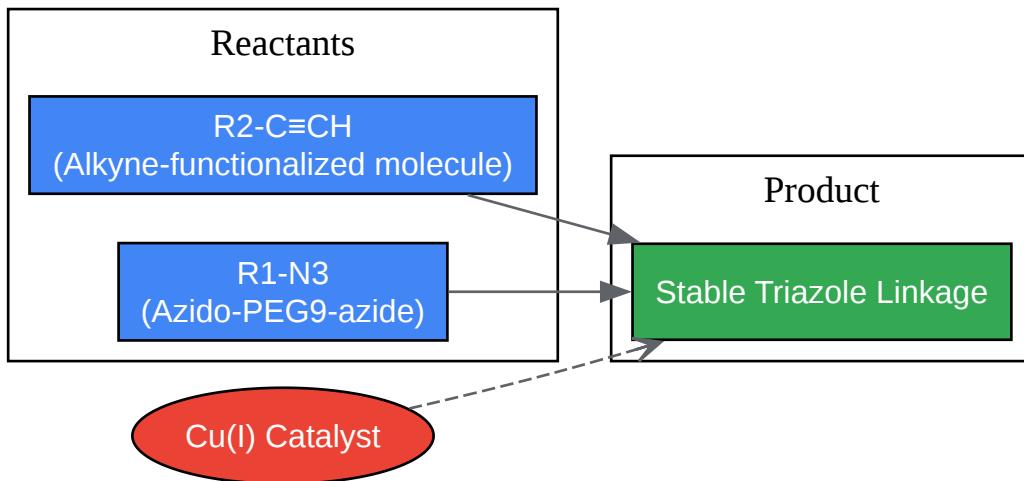
Visualizing Workflows and Reactions

The following diagrams, created using the DOT language, illustrate the logical flow of PROTAC synthesis and the underlying click chemistry reaction.



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Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional **Azido-PEG9-azide** linker.

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Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.

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